molecular formula C13H9FN2O5S B14126069 2-[(1E)-2-[4-[(fluorosulfonyl)oxy]phenyl]diazenyl]-Benzoic acid

2-[(1E)-2-[4-[(fluorosulfonyl)oxy]phenyl]diazenyl]-Benzoic acid

Cat. No.: B14126069
M. Wt: 324.29 g/mol
InChI Key: OPMYTCKEWFYCLE-UHFFFAOYSA-N
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Description

2-[(1E)-2-[4-[(fluorosulfonyl)oxy]phenyl]diazenyl]-Benzoic acid is a complex organic compound characterized by the presence of a fluorosulfonyl group, a diazenyl group, and a benzoic acid moiety. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1E)-2-[4-[(fluorosulfonyl)oxy]phenyl]diazenyl]-Benzoic acid typically involves the diazotization of aniline derivatives followed by coupling with benzoic acid derivatives. The reaction conditions often require acidic or basic environments to facilitate the formation of the diazenyl linkage. Common reagents used in the synthesis include sodium nitrite, hydrochloric acid, and various benzoic acid derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale diazotization and coupling reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(1E)-2-[4-[(fluorosulfonyl)oxy]phenyl]diazenyl]-Benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the diazenyl group to an amine group.

    Substitution: The fluorosulfonyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can react with the fluorosulfonyl group under mild conditions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

2-[(1E)-2-[4-[(fluorosulfonyl)oxy]phenyl]diazenyl]-Benzoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(1E)-2-[4-[(fluorosulfonyl)oxy]phenyl]diazenyl]-Benzoic acid involves the modification of specific molecular targets through covalent bonding. The fluorosulfonyl group acts as an electrophilic warhead, reacting with nucleophilic residues in proteins such as serine, threonine, and cysteine . This covalent modification can inactivate enzymes or alter their activity, providing insights into their function and potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(1E)-2-[4-[(fluorosulfonyl)oxy]phenyl]diazenyl]-Benzoic acid is unique due to its combination of a fluorosulfonyl group and a diazenyl linkage, which imparts distinct chemical reactivity and biological activity. This dual functionality makes it a valuable tool in both chemical synthesis and biological research.

Properties

Molecular Formula

C13H9FN2O5S

Molecular Weight

324.29 g/mol

IUPAC Name

2-[(4-fluorosulfonyloxyphenyl)diazenyl]benzoic acid

InChI

InChI=1S/C13H9FN2O5S/c14-22(19,20)21-10-7-5-9(6-8-10)15-16-12-4-2-1-3-11(12)13(17)18/h1-8H,(H,17,18)

InChI Key

OPMYTCKEWFYCLE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)N=NC2=CC=C(C=C2)OS(=O)(=O)F

Origin of Product

United States

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